Destruxin D - 27482-50-4

Destruxin D

Catalog Number: EVT-3165764
CAS Number: 27482-50-4
Molecular Formula: C30H49N5O9
Molecular Weight: 623.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Destruxins are primarily derived from Metarhizium species, particularly Metarhizium anisopliae. They are classified as cyclic depsipeptides, which are characterized by their cyclic structure formed from alternating amino acids and hydroxy acids. The destruxin family includes several variants, such as destruxin A, B, C, and D, each exhibiting different biological activities and potencies against various insect species .

Synthesis Analysis

The synthesis of destruxin D involves both biosynthetic pathways within the producing fungi and potential synthetic methodologies in the laboratory. The natural biosynthesis occurs through a gene cluster that encodes enzymes responsible for peptide bond formation and cyclization.

Biosynthetic Pathway

Research indicates that the biosynthesis of destruxins involves nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). These enzymes facilitate the assembly of amino acid precursors into cyclic structures. The process typically includes:

  • Precursor Selection: Specific amino acids (e.g., phenylalanine, valine) are selected based on the genetic coding.
  • Enzymatic Assembly: The NRPS catalyzes the formation of peptide bonds while PKS contributes to the incorporation of hydroxy acids.
  • Cyclization: The final structure is formed through cyclization reactions that close the peptide ring .

Laboratory Synthesis

In laboratory settings, destruxin D can be synthesized using solid-phase peptide synthesis techniques or through total synthesis methods involving multiple reaction steps to construct the cyclic structure .

Molecular Structure Analysis

Destruxin D has a complex molecular structure characterized by its cyclic hexadepsipeptide configuration. Its molecular formula is C21H34N4O6C_{21}H_{34}N_{4}O_{6}, with a molecular weight of approximately 414.52 g/mol.

Structural Features

  • Cyclic Nature: The cyclic structure is formed by linking an α-hydroxy acid with five specific amino acid residues.
  • Functional Groups: The presence of hydroxyl groups contributes to its solubility and reactivity.
  • Chirality: Destruxin D contains several chiral centers, which are critical for its biological activity.

Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of destruxin D during synthesis .

Chemical Reactions Analysis

Destruxin D participates in various chemical reactions that can alter its biological activity or stability. Key reactions include:

  • Hydrolysis: Under certain conditions, destruxin D can undergo hydrolysis, leading to the release of amino acids and loss of insecticidal activity.
  • Oxidation: The hydroxyl groups in its structure can be oxidized, potentially affecting its efficacy as an insecticide.
  • Complexation: Destruxin D can form complexes with proteins or other biomolecules, influencing its mechanism of action against insects .
Mechanism of Action

The mechanism of action of destruxin D primarily involves its interaction with insect cells. Upon exposure, it disrupts cellular processes leading to insect mortality.

Cellular Interaction

  • Membrane Disruption: Destruxin D can integrate into cell membranes, causing permeability changes that lead to cell lysis.
  • Signal Transduction Interference: It modulates signaling pathways related to immune responses in insects, such as the Toll pathway, which is crucial for their defense mechanisms .
  • Gene Expression Modulation: Destruxin D influences gene expression related to stress responses and apoptosis in target insects, further contributing to its insecticidal effects .
Physical and Chemical Properties Analysis

Destruxin D exhibits several notable physical and chemical properties:

Applications

Destruxin D has significant scientific applications primarily in agriculture and pest management:

  • Biopesticide Development: Due to its insecticidal properties, destruxin D is explored as a biopesticide alternative to chemical pesticides, offering an environmentally friendly solution for pest control.
  • Research Tool: It serves as a tool for studying insect physiology and immune responses due to its specific action mechanisms.
  • Pharmaceutical Potential: Research continues into potential therapeutic applications in medicine, particularly concerning its cytotoxic effects on specific cell lines .
Biosynthesis Pathways and Genetic Regulation

Non-Ribosomal Peptide Synthetase (NRPS) Involvement in Depsipeptide Assembly

Destruxin D is a cyclic depsipeptide synthesized via non-ribosomal peptide synthetase (NRPS) machinery in Metarhizium spp. The NRPS assembly line, governed by the dtxS1 gene, consists of six adenylation (A) domains that activate and incorporate specific amino acid precursors:

  • A1 domain: Activates β-alanine
  • A2 domain: Incorporates N-methyl-alanine
  • A3 domain: Selects isoleucine/valine (dictating Destruxin D vs. D2 variants)
  • A4 domain: Activates N-methyl-valine
  • A5 domain: Incorporates proline/pipecolic acid
  • A6 domain: Attaches the α-hydroxy acid moiety (e.g., 4-methylpentanoic acid for Destruxin D) [4] [7].

The modular NRPS catalyzes thioesterification (T domains), peptide bond formation (C domains), and macrocyclization (terminal thioesterase domain). Key structural features of Destruxin D, including the ester bond linking the α-hydroxy acid to the peptide core, arise from this stepwise assembly [3] [5].

Isotopic Labeling Studies for Precursor Tracing

Isotopic labeling experiments elucidated Destruxin D’s biosynthetic precursors and pathway kinetics:

  • Sodium [1,2-¹³C₂]acetate: Incorporated into the α-hydroxy acid unit, confirming its polyketide origin from acetate elongation. Five intact acetate units form the 4-methylpentanoic acid side chain [4] [6].
  • L-[¹³CH₃]methionine: Labels N-methyl groups of N-methyl-alanine and N-methyl-valine residues, demonstrating methyl transfer from methionine-derived S-adenosyl methionine [4].
  • ¹³C-glucose: Tracing revealed β-alanine originates from aspartate decarboxylation (via DtxS4), not direct incorporation [4] [6].

These studies demonstrated that HIC (α-hydroxyisocaproic acid) is a key intermediate, and leucine metabolism feeds into the α-hydroxy acid pool. Labeling kinetics confirmed Destruxin D assembly is completed within 72–96 hours in submerged cultures [3] [4].

Gene Cluster Identification in Metarhizium spp.

The Destruxin (Dtx) biosynthetic gene cluster spans ~28 kb in Metarhizium robertsii and M. anisopliae. Core components include:

GeneProtein FunctionRole in Destruxin D Biosynthesis
dtxS16-module NRPSPeptide backbone assembly
dtxS2Cytochrome P450 (CYP65AF)Hydroxylation/oxidation of Ile/Val residue
dtxS3Aldo-keto reductaseConverts α-keto acid to α-hydroxy acid
dtxS4Aspartate decarboxylaseGenerates β-alanine from aspartate

Table 1: Core genes in the Destruxin D biosynthetic cluster.

Host-specificity correlation: The dtx cluster is absent or pseudogenized in specialist species like M. acridum (locust-specific), but fully functional in generalists like M. robertsii (broad insect host range). Deletion of dtxS1 abolishes Destruxin D production and reduces virulence in generalists [4] [7] [10].

Regulatory Mechanisms of Secondary Metabolite Production

Destruxin D synthesis is regulated through:

  • Epigenetic control: Histone H3 lysine 4 methylation (H3K4me3) and acetylation activate the dtx cluster. Inhibitors of histone deacetylases (e.g., trichostatin A) upregulate Destruxin D yield by 2.5-fold [7].
  • Host cuticle induction: Cocultivation with insect cuticles or plant tissues (e.g., corn roots) increases dtxS1 expression and Destruxin D production. Bean (Phaseolus vulgaris) induces 3× higher titers than corn (Zea mays) [10].
  • Feedback inhibition: Destruxin analogs suppress dtxS1 transcription via a pathway-specific Zn(II)₂Cys₆ transcription factor [4] [7].

Table 2: Host influence on Destruxin D production in Metarhizium spp.

Host PlantDestruxin D Yield (μg/g biomass)Key Inducers
Phaseolus vulgaris38.2 ± 4.3Root exudates (lipids)
Zea mays12.6 ± 2.1Phenolic acids
Agar control5.1 ± 0.9N/A

Silent cluster activation: The dtx cluster remains transcriptionally silent in standard lab media but is activated during insect/plant interactions via G-protein coupled receptor signaling, linking pathogenesis to metabolite production [7] [10].

Properties

CAS Number

27482-50-4

Product Name

Destruxin D

IUPAC Name

3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl)-2-methylpropanoic acid

Molecular Formula

C30H49N5O9

Molecular Weight

623.7 g/mol

InChI

InChI=1S/C30H49N5O9/c1-9-17(4)23-28(40)34(8)24(16(2)3)29(41)33(7)19(6)25(37)31-13-12-22(36)44-21(15-18(5)30(42)43)27(39)35-14-10-11-20(35)26(38)32-23/h16-21,23-24H,9-15H2,1-8H3,(H,31,37)(H,32,38)(H,42,43)

InChI Key

WTVZRLMVNARECX-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C

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